molecular formula C18H23N5O4 B2852802 7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione CAS No. 674295-76-2

7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione

Cat. No.: B2852802
CAS No.: 674295-76-2
M. Wt: 373.413
InChI Key: YIRHDZOUSDGRDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Based on its name, it likely contains a purine-2,6-dione structure, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a combination of aromatic rings and functional groups .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For example, esters can hydrolyze under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific structure of the compound. For example, 2-Ethoxyethyl-p-methoxycinnamate, a compound with an ethoxyethyl and a methoxyphenyl group, is a viscous clear to pale yellow liquid that is insoluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, 4-Methoxyamphetamine, a compound with a methoxyphenyl group, acts as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, 2-Ethoxyethyl-p-methoxycinnamate may be combustible and may hydrolyze under acidic or alkaline conditions .

Future Directions

The future directions would depend on the specific applications and properties of the compound. For example, compounds with a methoxyphenyl group are often used in the development of pharmaceuticals and could be explored for their potential uses in medicine .

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-27-10-9-23-14-15(22(2)18(25)21-16(14)24)20-17(23)19-11-12-5-7-13(26-3)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRHDZOUSDGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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